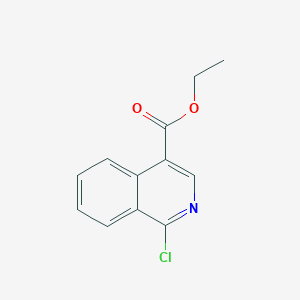
Ethyl 1-chloroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-chloroisoquinoline-4-carboxylate is an organic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-chloroisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl chloroformate under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products Formed
Substitution: Various substituted isoquinoline derivatives.
Oxidation: Oxidized isoquinoline compounds.
Reduction: Reduced isoquinoline derivatives.
Hydrolysis: Isoquinoline-4-carboxylic acid
Scientific Research Applications
Ethyl 1-chloroisoquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-chloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to bioactive molecules that interact with enzymes or receptors in biological systems. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 1-chloroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives such as:
- Ethyl 1-bromoisoquinoline-4-carboxylate
- Ethyl 1-fluoroisoquinoline-4-carboxylate
- Ethyl 1-iodoisoquinoline-4-carboxylate
These compounds share similar structures but differ in the halogen atom attached to the isoquinoline ring. The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form .
Properties
CAS No. |
65920-39-0 |
|---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
ethyl 1-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-7-14-11(13)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
OCIKYDLBADMNBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















